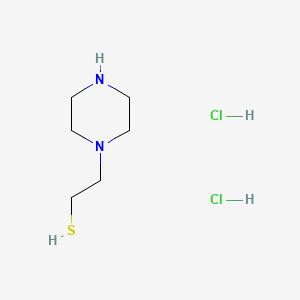![molecular formula C8H14ClNO B13556949 rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Industrial Production Methods: Industrial production of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride typically involves large-scale application of the Paal-Knorr or Hantzsch pyrrole synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrole rings can undergo oxidation reactions to form pyrrole-2-carboxylates and -carboxamides.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts, air, and stoichiometric oxidants.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Scientific Research Applications
Chemistry: The unique structure of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride makes it a valuable compound for studying heterocyclic chemistry and developing new synthetic methodologies .
Biology and Medicine: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This compound could potentially be explored for similar applications .
Industry: In the industrial sector, pyrrole derivatives are used in the production of pharmaceuticals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its aromaticity and biological activity.
Uniqueness: rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride is unique due to its fused oxepine and pyrrole rings, which confer distinct chemical and biological properties compared to simpler pyrrole and imidazole derivatives .
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
(5aS,8aR)-5,5a,6,7,8,8a-hexahydro-2H-oxepino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-10-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8-;/m0./s1 |
InChI Key |
GAZHRBDIRJNITM-WSZWBAFRSA-N |
Isomeric SMILES |
C1C=CCO[C@@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
C1C=CCOC2C1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)

![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)



![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)

![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)


